molecular formula C12H10ClNO B8693246 4-(Allyloxy)-1-chloroisoquinoline

4-(Allyloxy)-1-chloroisoquinoline

Cat. No.: B8693246
M. Wt: 219.66 g/mol
InChI Key: XROCFIXEWOVHBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Allyloxy)-1-chloroisoquinoline is a heterocyclic compound featuring a chlorinated isoquinoline core substituted with an allyloxy group at the 4-position. The chlorine atom at position 1 and the allyloxy group at position 4 impart distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

1-chloro-4-prop-2-enoxyisoquinoline

InChI

InChI=1S/C12H10ClNO/c1-2-7-15-11-8-14-12(13)10-6-4-3-5-9(10)11/h2-6,8H,1,7H2

InChI Key

XROCFIXEWOVHBN-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CN=C(C2=CC=CC=C21)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of 4-(Allyloxy)-1-chloroisoquinoline with analogs from the evidence:

Compound Name Substituent at Position 4 Substituent at Position 1 Molecular Formula Molecular Weight (g/mol)
This compound Allyloxy (-O-CH₂CH=CH₂) Chlorine (-Cl) C₁₂H₁₀ClNO 219.67 (calculated)
4-Chloroisoquinoline-1-carbonitrile Carbonitrile (-CN) Chlorine (-Cl) C₁₀H₅ClN₂ 188.62
4-Chloroisoquinolin-1-amine None Chlorine (-Cl) and Amino (-NH₂) C₉H₇ClN₂ 178.62
4k (from ) 4-Methoxyphenyl Chlorine (-Cl) C₂₂H₁₇ClN₂O 372.84

Key Observations:

  • The methoxyphenyl substituent in compound 4k increases molecular weight significantly compared to simpler groups like -CN or -NH₂ .

Physical and Spectral Properties

Available data from analogs provide indirect insights:

Compound Melting Point (°C) Notable Spectral Data Reference
4k 223–225 IR: 3350 cm⁻¹ (N-H stretch); ¹H NMR: δ 8.2–6.8 ppm (aromatic protons)
4-Chloroisoquinoline-1-carbonitrile Not reported Likely IR: ~2250 cm⁻¹ (C≡N stretch)

Comparison:

  • The allyloxy group’s ether linkage would exhibit characteristic IR stretches (~1250–1050 cm⁻¹ for C-O-C) and ¹H NMR signals for allylic protons (δ 5–6 ppm).
  • Higher melting points in aryl-substituted derivatives (e.g., 4k) suggest enhanced crystallinity compared to aliphatic substituents like allyloxy .

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